molecular formula C14H18INO5 B12502083 2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid

2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid

Cat. No.: B12502083
M. Wt: 407.20 g/mol
InChI Key: VQTPRGZNDPHKOU-UHFFFAOYSA-N
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Description

Functional Groups and Their Roles

Functional Group Position Role
tert-Butoxycarbonyl (Boc) N-terminal Protects amine from undesired reactions
Carboxylic acid C-terminal Provides acidity and reactivity
4-Hydroxyphenyl Aromatic ring Participates in hydrogen bonding
3-Iodo substituent Aromatic ring Modifies electronic properties
Secondary amine Between Boc and α-C Stabilizes peptide bonds

The Boc group, a carbamate, introduces steric bulk and lipophilicity, making the compound less polar than its unprotected counterpart. The iodine atom, with its high atomic mass and electronegativity, significantly influences the aromatic ring’s electronic behavior.

Properties

IUPAC Name

3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTPRGZNDPHKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

Boc Protection of 3-Iodo-L-Tyrosine

This method starts with L-tyrosine, leveraging its phenolic group for iodination.

Procedure:
  • Iodination :
    • L-Tyrosine is treated with iodine monochloride (ICl) in acetic acid at 0–5°C for 2 hours.
    • Yield : 72–78%.
  • Boc Protection :
    • The iodinated product reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
    • Conditions : 25°C, 12 hours, nitrogen atmosphere.
    • Yield : 85–90%.
Key Data:
Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Iodination ICl, AcOH Acetic acid 0–5 2 72–78
Boc Protection Boc₂O, DMAP THF 25 12 85–90

Direct Coupling of Pre-Iodinated Phenolic Precursors

For higher regiocontrol, pre-iodinated 4-hydroxy-3-iodophenylalanine derivatives are coupled with Boc anhydride.

Procedure:
  • Synthesis of 4-Hydroxy-3-iodophenylalanine :
    • Pd-catalyzed cross-coupling of 3-iodo-4-methoxyphenylboronic acid with alanine tert-butyl ester, followed by demethylation using BBr₃.
  • Boc Protection :
    • Standard Boc₂O/THF conditions apply.
Key Data:
Intermediate Catalyst Demethylation Agent Yield (%)
4-Hydroxy-3-iodophenylalanine Pd(PPh₃)₄ BBr₃ 65–70

Alternative Method: Solid-Phase Peptide Synthesis (SPPS)

SPPS avoids solubility issues by anchoring the growing peptide to a resin.

Procedure:
  • Resin Loading :
    • Wang resin functionalized with hydroxymethyl groups is used.
  • Boc Deprotection and Coupling :
    • Deprotection with trifluoroacetic acid (TFA), followed by coupling with Boc-3-iodotyrosine using HOBt/EDC.
    • Coupling Efficiency : >98% (HPLC).

Analytical Characterization

Critical quality control metrics for the final product:

Chromatographic Purity
  • HPLC : ≥98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
  • Retention Time : 6.4–6.8 minutes.
Spectroscopic Data
  • ¹H NMR (DMSO-d₆): δ 7.76 (d, J = 8.1 Hz, 2H, Ar–H), 4.62 (m, 1H, α-CH), 1.43 (s, 9H, Boc-CH₃).
  • IR : 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (COOH).

Optimization and Yield Improvement Strategies

Solvent Systems

  • Iodination : Acetic acid outperforms DMF in regioselectivity (3:1 para:meta ratio).
  • Boc Protection : THF > DCM due to better Boc₂O solubility.

Catalytic Enhancements

  • DMAP vs. Triethylamine : DMAP increases Boc protection yield by 12%.

Industrial-Scale Production Considerations

  • Cost Drivers : Iodine reagents account for 60% of material costs.
  • Purification : Crystallization from ethyl acetate/heptane (1:3) achieves >99% purity.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 3-position of the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Reaction Type Conditions Reagents/Catalysts Products Yield References
Nucleophilic Substitution DMF, 100°C, 2–4 hCuI, Pd(PPh₃)₂Cl₂, arylacetylenesEthynyl-substituted benzotriazole derivatives (e.g., 11a–e )70–91%
Suzuki-Miyaura Coupling Dioxane/H₂O, 85°C, 12 hPd(OAc)₂, PPh₃, Na₂CO₃, arylboronic acidsBiaryl derivatives (e.g., 35 )85%

Key Findings:

  • The Boc group stabilizes the amino group, preventing undesired side reactions during coupling .

  • Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently under mild conditions, forming biaryls critical for pharmaceutical intermediates .

Reduction and Oxidation

The phenolic hydroxyl group and iodine atom participate in redox transformations.

Reaction Type Conditions Reagents Products Yield References
Nitro Group Reduction MeOH, RT, 0.75 hZn, AcOH2-Amino-4-iodophenyl derivative (7 )91%
Oxidative Cyclization Ethyl acetate, −10°C, 1 hp-TsOH, polymer-supported nitriteBenzotriazole-fused derivative (8 )89%

Key Findings:

  • Zinc/acetic acid selectively reduces nitro groups without affecting the iodine substituent .

  • Oxidative cyclization forms benzotriazole rings, enabling fluorescence applications .

Protection/Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions.

Reaction Type Conditions Reagents Products Yield References
Boc Deprotection TFA/DCM, RT, 1 hTrifluoroacetic acid (TFA)Free amine derivative>95%

Key Findings:

  • TFA cleaves the Boc group quantitatively, enabling downstream peptide elongation .

Esterification and Hydrolysis

The carboxylic acid group is esterified for solubility or hydrolyzed for further functionalization.

Reaction Type Conditions Reagents Products Yield References
Methyl Esterification MeOH, SOCl₂, 0°C to RTThionyl chlorideMethyl ester (33 )92%
Saponification NaOH, H₂O/THF, RT, 4 hSodium hydroxideFree carboxylic acid88%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 150°C .

  • Light Sensitivity : Iodine substituent necessitates storage in amber vials .

  • Solubility : Poor in water; soluble in DMF, DCM, and THF .

Mechanism of Action

BOC-3-IODO-L-TYROSINE exerts its effects primarily through its incorporation into peptides and proteins. The iodine atom can participate in various biochemical interactions, including hydrogen bonding and halogen bonding, which can influence the structure and function of the resulting peptides. The BOC protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The presence of the 4-hydroxy-3-iodophenyl group distinguishes this compound from analogs with alternative aromatic substituents. Key comparisons include:

Compound Name Substituents on Phenyl Ring Key Properties Reference
Target Compound 4-hydroxy-3-iodo High polarity due to -OH; iodine enhances halogen bonding and molecular weight
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy-3-methoxy Methoxy group reduces acidity compared to -OH; lower molecular weight
3-(4-Boronophenyl)propanoic acid 4-borono Boron enables Suzuki coupling; altered electronic profile
3-(4-Nitrophenyl)propanoic acid 4-nitro Strong electron-withdrawing effect; increased reactivity
3-(4-Iodophenyl)propanoic acid 4-iodo Lacks hydroxyl group; reduced hydrogen-bonding capacity

Key Observations :

  • Hydroxyl Group : The 4-hydroxy group enhances solubility in polar solvents and enables hydrogen bonding, critical for biological target interactions .
  • Iodine Atom : The 3-iodo substituent increases molecular weight (vs. methoxy or methyl analogs) and may improve binding to hydrophobic pockets via halogen bonding .
  • Electron-Withdrawing Groups: Nitro and borono substituents (e.g., ) introduce distinct reactivity profiles, enabling further functionalization but reducing stability compared to the hydroxy-iodo combination.

Biological Activity

2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, commonly referred to as Boc-Amino Acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16I1N1O5C_{13}H_{16}I_{1}N_{1}O_{5}, with a molecular weight of approximately 391.18 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant for protecting the amino group during synthesis and modification processes.

The compound exhibits activity primarily through modulation of neurotransmitter systems, particularly targeting glutamate receptors. Research indicates that derivatives of this compound may influence synaptic transmission and neuroprotection, potentially offering therapeutic avenues in neurodegenerative diseases.

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that compounds similar to this compound can exert protective effects against excitotoxicity in neuronal cells by modulating glutamate receptor activity .
  • Antioxidant Activity : The hydroxyl group on the aromatic ring contributes to its potential antioxidant effects, which could mitigate oxidative stress in various biological systems .
  • Antimicrobial Activity : Preliminary studies suggest that modifications of the compound may exhibit antimicrobial properties against certain pathogens, although specific data on this compound is limited .

Study 1: Neuroprotective Effects

A study published in Pharmacology investigated the neuroprotective effects of similar compounds in a rat model of ischemia. The results indicated that treatment with these compounds significantly reduced neuronal death and improved functional outcomes post-injury. The mechanism was attributed to attenuation of glutamate-induced excitotoxicity .

Study 2: Antioxidant Evaluation

In vitro studies assessed the antioxidant capacity of Boc derivatives using DPPH radical scavenging assays. Results demonstrated that these compounds effectively neutralized free radicals, suggesting potential applications in oxidative stress-related conditions .

Study 3: Antimicrobial Testing

Research focused on the antimicrobial properties of related compounds revealed notable activity against Gram-positive bacteria. While direct studies on this compound are sparse, structural similarities indicate potential for similar effects .

Data Tables

PropertyValue
Molecular FormulaC13H16I1N1O5
Molecular Weight391.18 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported
Biological ActivityObserved Effects
NeuroprotectionReduced excitotoxicity
AntioxidantFree radical scavenging
AntimicrobialActivity against pathogens

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step protection-deprotection strategies. A representative route includes:

  • Amino Group Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) with a base like triethylamine (Et₃N) .
  • Hydroxyl Group Protection : The phenolic -OH group is shielded with tert-butyldimethylsilyl (TBDMS) chloride in dimethylformamide (DMF) using imidazole as a base .
  • Coupling Reactions : Carbodiimide reagents (e.g., DCC) with DMAP catalysis are employed for amide/ester bond formation .
  • Purification : Silica gel chromatography (petroleum ether/EtOAc) or preparative HPLC (XBridge phenyl column) ensures high purity .

Basic: Which protecting groups are recommended for the amino and hydroxyl functionalities?

  • Amino Group : The tert-butoxycarbonyl (Boc) group is preferred due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) .
  • Hydroxyl Group : TBDMS protection is ideal for phenolic -OH, as it resists acidic conditions during Boc deprotection and is cleaved selectively with tetrabutylammonium fluoride (TBAF) .

Advanced: How can coupling efficiency be optimized in peptide synthesis?

  • Activation Strategy : Use DCC with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution .
  • Solvent Choice : Polar aprotic solvents like DMF improve reagent solubility and reaction homogeneity.
  • Monitoring : Track reaction progress via LCMS to identify incomplete coupling, which may require extended reaction times or excess activated ester .

Advanced: How does the iodine substituent affect reactivity in cross-coupling reactions?

The 3-iodo group on the phenyl ring enables Suzuki-Miyaura or Ullmann-type couplings for introducing aryl/heteroaryl moieties. However, steric hindrance from the adjacent hydroxyl group may reduce reaction rates. Pre-protection of the -OH (e.g., TBDMS) and use of Pd(PPh₃)₄ with microwave heating can improve yields .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Variations in yields (e.g., 61.6% in TBDMS protection vs. 95% in Boc protection ) may arise from:

  • Reagent Purity : Impurities in TBDMS-Cl or Boc₂O can lower efficiency.
  • Workup Methods : Incomplete extraction or premature Boc deprotection during acidic workup reduces recovery .
  • Validation : Replicate protocols with rigorous drying of solvents and inert atmosphere to minimize side reactions.

Analytical Methods: Which techniques confirm structure and purity?

  • ¹H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm) and aromatic protons (~6.8–7.5 ppm) .
  • LCMS : Monitors mass ([M+H]⁺) and detects hydrolyzed Boc/byproducts .
  • HPLC : Purity assessment using reverse-phase columns (e.g., XBridge phenyl) with UV detection at 254 nm .

Advanced: How to handle light-sensitive iodine during storage?

Store the compound in amber vials under argon at -20°C. The 3-iodo group is prone to photolytic cleavage, which can generate reactive radicals. Confirm stability via periodic LCMS analysis .

Application: What are its roles in drug discovery?

This compound serves as a building block for:

  • Irreversible Enzyme Inhibitors : The iodine enables covalent bonding to catalytic residues (e.g., Ube2g2 inhibitors ).
  • Peptide Mimetics : Used in HIV-1 entry inhibitors by incorporating iodophenyl motifs for target binding .

Methodological Pitfall: How to avoid Boc group cleavage during silylation?

TBDMS protection under neutral conditions (imidazole/DMF) preserves the acid-sensitive Boc group. Avoid acidic additives (e.g., HCl), which can hydrolyze Boc .

Advanced: Can this compound be used in radiopharmaceuticals?

Yes. The iodine atom can be replaced with ¹²³I or ¹³¹I for SPECT/CT imaging. Perform isotopic exchange using Cu(I)-catalyzed halogen displacement under mild conditions .

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